2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
Overview
Description
2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a complex organic molecule featuring an indenoisoquinoline core structure
Preparation Methods
Synthetic Routes
The synthesis of 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common route includes:
Condensation Reaction: : Starting from an appropriate aromatic aldehyde and amine, leading to the formation of a Schiff base.
Cyclization: : The Schiff base then undergoes intramolecular cyclization to form the indenoisoquinoline backbone.
Hydrogenation: : Reduction of double bonds, if present, using hydrogen gas in the presence of a metal catalyst.
Reaction Conditions
Condensation: : Typically conducted in ethanol or methanol, at temperatures around 60-80°C.
Cyclization: : Acid catalysts such as p-Toluenesulfonic acid can be employed, often in an inert atmosphere.
Hydrogenation: : Utilizes palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere at room temperature or slightly elevated temperatures.
Industrial Production
On an industrial scale, the synthesis might involve batch or continuous flow reactors with automated control of reaction parameters to ensure consistency and scalability. Solvent recovery and catalyst recycling are integrated to minimize waste and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation with strong oxidizing agents such as potassium permanganate, forming quinones.
Reduction: : Reduction reactions, particularly of keto groups, using sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in alkaline medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogens (e.g., bromine), Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: : Quinones.
Reduction: : Amines or alcohols.
Substitution: : Halo-substituted derivatives.
Scientific Research Applications
Chemistry
Used as a building block for designing novel organic molecules with potential for various applications.
Biology
Studied for its interaction with DNA and proteins, influencing biological pathways and cellular processes.
Medicine
Explored for its anticancer properties, particularly in inhibiting topoisomerase I, an enzyme crucial for DNA replication.
Industry
Mechanism of Action
2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione exerts its effects primarily through:
Inhibition of topoisomerase I: : Preventing DNA unwinding necessary for replication and transcription.
Intercalation with DNA: : Inserts between DNA bases, disrupting the helical structure and impairing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Camptothecin: : Another topoisomerase I inhibitor, but with a different core structure (quinoline).
Daunorubicin: : An anthracycline with topoisomerase inhibition properties but also causes free radical damage to DNA.
Uniqueness
2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione’s unique indenoisoquinoline core offers different pharmacokinetic and pharmacodynamic properties compared to its analogs, which could translate to varying therapeutic outcomes and side effect profiles.
List of Similar Compounds
Camptothecin
Daunorubicin
Etoposide (another topoisomerase inhibitor)
Mitoxantrone (an anthraquinone derivative)
That about wraps it up. Let me know what else you'd like to dive into.
Properties
IUPAC Name |
6-amino-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-16-13(17)9-5-3-7-1-2-8-4-6-10(14(16)18)12(9)11(7)8/h3-6H,1-2,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBOIWFDORYNHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296579 | |
Record name | 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-11-6 | |
Record name | NSC109957 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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